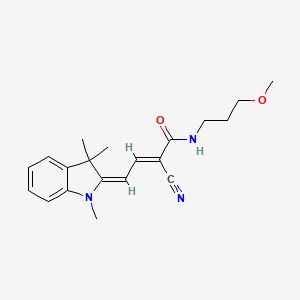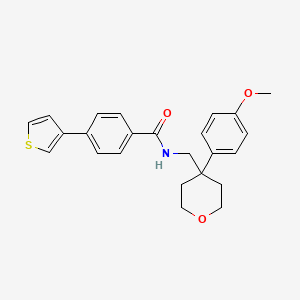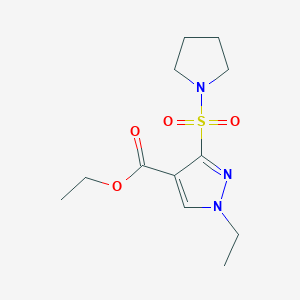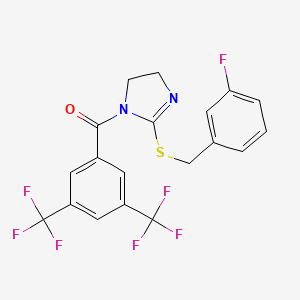
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral tertiary alcohol that has been used in various scientific research applications. It is a colorless liquid that has a faint odor and is soluble in water and common organic solvents. The compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of prostaglandin E2 (PGE2) levels. It has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which may contribute to its anti-inflammatory effects. This compound has also been found to reduce fever and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is its ability to exhibit analgesic and anti-inflammatory effects without causing significant side effects. It has also been found to be relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its limited solubility in water, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives and analogs of this compound, which may exhibit improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases and conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new methods for the synthesis of this compound may lead to improved yields and reduced costs.
Synthesemethoden
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol can be synthesized through several methods, including the reduction of 3,3-dimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The reaction occurs under mild conditions and produces high yields of the desired product. Another method involves the reduction of 3,3-dimethylcyclohexene using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been used in various scientific research applications, including the development of new drugs and pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions. This compound has also been used in the synthesis of chiral ligands and catalysts, which have potential applications in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-(3,3-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)


![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)
![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)



![4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine](/img/structure/B2423927.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2423929.png)